molecular formula C10H20N2O5 B12294567 tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate

tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate

Cat. No.: B12294567
M. Wt: 248.28 g/mol
InChI Key: UEBVZIJDUYDSQF-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, a methoxyamino group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the hydroxy and methoxyamino groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyamino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • tert-Butyl N-(3-hydroxypropyl)carbamate

Uniqueness

tert-Butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of new chemical entities and the study of biochemical pathways.

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBVZIJDUYDSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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